N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide typically involves the reaction of 4-nitroaniline with piperazine derivatives under specific conditions. One common method involves the condensation of 4-nitroaniline with a piperazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.
Major Products Formed
Reduction: 4-aminophenyl-3-oxopiperazine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrophenyl-3-oxopiperazine and carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as catalytic activity and molecular recognition.
Biological Studies: Its derivatives have been studied for their biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-3-oxopiperazine-1-carboxamide: Similar structure but with a bromine atom instead of a nitro group.
N-(4-chlorophenyl)-3-oxopiperazine-1-carboxamide: Contains a chlorine atom in place of the nitro group.
N-(4-methylphenyl)-3-oxopiperazine-1-carboxamide: Features a methyl group instead of the nitro group.
Uniqueness
N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where electron-withdrawing groups are beneficial, such as in the development of enzyme inhibitors and materials with unique catalytic properties .
Properties
Molecular Formula |
C11H12N4O4 |
---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide |
InChI |
InChI=1S/C11H12N4O4/c16-10-7-14(6-5-12-10)11(17)13-8-1-3-9(4-2-8)15(18)19/h1-4H,5-7H2,(H,12,16)(H,13,17) |
InChI Key |
ZSWBQGORUFNNOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.